(4-Bromo-5-methoxypyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-methoxypyridin-2-yl)methanol: is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a bromine atom at the 4-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol typically involves multiple steps starting from simpler pyridine derivatives. One common approach is the halogenation of 5-methoxypyridin-2-ylmethanol followed by bromination. The reaction conditions for these steps often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of the bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
(4-Bromo-5-methoxypyridin-2-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The bromine atom can be reduced to form a corresponding pyridine derivative.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : 4-Bromo-5-methoxypyridine-2-carboxylic acid
Reduction: : 4-Bromo-5-methoxypyridine
Substitution: : Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
(4-Bromo-5-methoxypyridin-2-yl)methanol: has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological molecules.
Medicine: : It may be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: : It can be employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Bromo-5-methoxypyridin-2-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(4-Bromo-5-methoxypyridin-2-yl)methanol: can be compared to other pyridine derivatives such as 4-chloro-5-methoxypyridin-2-ylmethanol and 4-iodo-5-methoxypyridin-2-ylmethanol . The presence of different halogens (chlorine, iodine) at the 4-position can influence the reactivity and properties of these compounds. The uniqueness of This compound lies in its specific combination of functional groups, which can affect its chemical behavior and applications.
Properties
IUPAC Name |
(4-bromo-5-methoxypyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCXLUTHSPRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.